molecular formula C10H12F3N3O5 B15140113 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one

Cat. No.: B15140113
M. Wt: 311.21 g/mol
InChI Key: GTPDEYWPIGFRQM-TZLAVLDLSA-N
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Description

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes an amino group, a trifluoromethyl group, and a dihydroxy oxolane ring

Preparation Methods

The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one typically involves multiple steps. The synthetic route often starts with the preparation of the oxolane ring, followed by the introduction of the trifluoromethyl group and the amino group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the oxolane ring can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidinone ring can be reduced under specific conditions to form dihydropyrimidinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and trifluoromethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

When compared to other similar compounds, 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one stands out due to its unique structural features and diverse applications. Similar compounds include:

Properties

Molecular Formula

C10H12F3N3O5

Molecular Weight

311.21 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one

InChI

InChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20)/t4-,5?,6+,8-/m1/s1

InChI Key

GTPDEYWPIGFRQM-TZLAVLDLSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)C(F)(F)F

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F

Origin of Product

United States

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